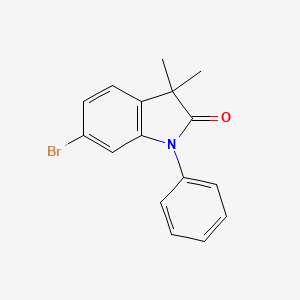

6-Bromo-3,3-dimethyl-1-phenylindolin-2-one

Description

6-Bromo-3,3-dimethyl-1-phenylindolin-2-one is a brominated indolinone derivative characterized by a bicyclic structure comprising a substituted indole ring system. The compound features a bromine atom at the 6-position, two methyl groups at the 3-position, and a phenyl group at the 1-position of the indolin-2-one scaffold. Its molecular formula is C₁₆H₁₄BrNO, with a molecular weight of 316.20 g/mol. Structural analogs often serve as intermediates in the synthesis of kinase inhibitors, serotonin receptor modulators, and antiplasmodial agents .

Properties

IUPAC Name |

6-bromo-3,3-dimethyl-1-phenylindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO/c1-16(2)13-9-8-11(17)10-14(13)18(15(16)19)12-6-4-3-5-7-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOZUPYAWCGCPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)Br)N(C1=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Bromo-3,3-dimethyl-1-phenylindolin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antiviral applications. This article synthesizes available research findings regarding its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom at the 6-position and dimethyl groups at the 3-position of the indole ring, which contribute to its unique reactivity and biological properties. The general structure can be represented as follows:

Research indicates that this compound exhibits its biological effects primarily through the modulation of intracellular signaling pathways. One notable mechanism involves the activation of eIF2α phosphorylation, which plays a crucial role in regulating protein synthesis in response to stress conditions. This activation leads to reduced availability of translation components and inhibition of cancer cell proliferation .

Anticancer Activity

Several studies have demonstrated that derivatives of indolinone compounds, including this compound, exhibit potent anticancer properties. The following table summarizes key findings related to its anticancer efficacy:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | <0.5 | eIF2α phosphorylation |

| This compound | A549 (lung cancer) | <0.8 | Induction of apoptosis |

| 6-Bromo analogs | Various cancer cell lines | Sub-micromolar | Inhibition of cell proliferation |

The compound has shown sub-micromolar potency in inhibiting cancer cell proliferation across multiple cell lines, indicating its potential as a therapeutic agent in oncology .

Antiviral Activity

In addition to its anticancer properties, research has indicated that indolinone derivatives may possess antiviral activity. For instance, studies on related compounds have shown effectiveness against hepatitis C virus (HCV) by inhibiting p7 channel activity, suggesting a possible avenue for further exploration with this compound .

Case Studies

Case Study 1: Ewing's Sarcoma

A study investigated the efficacy of various indolinone derivatives against Ewing's sarcoma cells. The results highlighted that compounds with structural similarities to this compound exhibited significant growth inhibition and induced apoptosis through the activation of stress response pathways .

Case Study 2: Breast Cancer Models

In vivo studies using mouse models demonstrated that treatment with 6-Bromo derivatives led to a marked reduction in tumor size and weight compared to controls. This effect was attributed to the compound's ability to activate eIF2α phosphorylation pathways that inhibit tumor growth .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the phenyl and indole rings significantly influence biological activity. For instance:

- Bromination at the 6-position enhances potency.

- Dimethyl substitution at the 3-position contributes to increased lipophilicity and cellular uptake.

These modifications are critical for optimizing therapeutic efficacy while minimizing off-target effects .

Scientific Research Applications

1.1. As a Building Block in Organic Synthesis

6-Bromo-3,3-dimethyl-1-phenylindolin-2-one serves as an important intermediate in the synthesis of various oxindole derivatives. Its structure allows for modifications that can lead to compounds with enhanced biological properties.

Table 1: Synthetic Pathways Involving this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkynylation | Radical coupling | 65 | |

| Aryltrichloromethylation | Visible-light mediated | 68 | |

| Enantioselective allylboration | Catalytic conditions | 99 |

1.2. Photoredox Catalysis

Recent studies have shown that this compound can be utilized in metal-free photoredox catalysis for the synthesis of complex oxindole derivatives. This method enhances the efficiency and selectivity of reactions involving this compound.

2.1. Anticancer Activity

Research indicates that derivatives of indolinone compounds exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to the indolinone structure can lead to enhanced cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity Assessment

A derivative of this compound was tested against breast cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity.

2.2. Antimicrobial Properties

The antimicrobial activity of indolinones has been documented, with some derivatives exhibiting effectiveness against Gram-positive and Gram-negative bacteria. The bromo substitution at the 6-position is believed to enhance this activity.

Table 2: Antimicrobial Activity of Indolinone Derivatives

Comparison with Similar Compounds

The following analysis compares 6-bromo-3,3-dimethyl-1-phenylindolin-2-one with structurally or functionally related indolinones and heterocyclic brominated compounds. Key parameters include substituent effects, biological activity, and physicochemical properties.

Structural Analogs in the Indolinone Family

Key Observations :

- Ring System Differences: Isoindolinone derivatives (e.g., 6-bromo-2-methylisoindolin-1-one) exhibit distinct conformational flexibility due to their fused bicyclic structure, which may influence binding to biological targets .

Key Observations :

- Heterocyclic Core Influence: Pyrimidinediones (e.g., 5-bromo-1,3-dimethyl-6-phenyluracil) lack the indolinone scaffold but share bromine-mediated electronic effects, which may be leveraged in kinase inhibition .

Key Observations :

- Melting Points: Higher melting points in diphenyl-substituted indolinones (360–362°C) suggest greater crystallinity compared to dimethyl analogs, which may impact formulation strategies .

- Synthetic Efficiency : Palladium-catalyzed methods (e.g., alkyne insertion) offer moderate yields (49%), whereas multi-step cyclizations for carbostyril derivatives remain less efficient .

Preparation Methods

Substrate Preparation

N-Phenylacrylamide derivatives serve as starting materials. For example, N-(4-bromophenyl)acrylamide is synthesized via acylation of 4-bromo-aniline with acryloyl chloride. This substrate undergoes radical-initiated cyclization to form the indolinone skeleton.

Reaction Mechanism

FeCl₂ facilitates single-electron transfer (SET), generating acrylamide-derived radicals. Intramolecular cyclization occurs at the ortho position relative to the bromine, forming the six-membered lactam. Di-tert-butyl peroxide (DTBP) acts as an oxidant, regenerating Fe³⁺ and propagating the radical chain.

Key conditions :

-

Solvent: Anhydrous benzene

-

Temperature: 135°C

-

Catalyst loading: 4 mol% FeCl₂

C3 Dialkylation Strategies

Installing two methyl groups at C3 requires careful optimization to avoid over-alkylation or ring distortion.

Friedel-Crafts Alkylation

A two-step protocol involves:

-

Methylation of isatin : Isatin reacts with methyl iodide under basic conditions (NaH/DMF) to yield 1-methylisatin.

-

Grignard addition : Treatment with methylmagnesium bromide introduces the second methyl group at C3, forming 3,3-dimethylindolin-2-one.

Example :

Tandem Alkylation-Cyclization

A one-pot method using diethyl carbonate and sodium ethoxide achieves simultaneous cyclization and dialkylation. This approach minimizes intermediate isolation but requires precise stoichiometry.

Regioselective Bromination at C6

Direct bromination of pre-formed indolinones often lacks regiocontrol. Directed ortho-metalation (DoM) strategies improve selectivity.

Directed Bromination via Temporary Directing Groups

A removable directing group (e.g., acetyl) at N1 enhances bromine placement at C6:

-

Acetylation : 3,3-Dimethyl-1-phenylindolin-2-one is treated with acetic anhydride to install an acetyl group at N1.

-

Bromination : NBS (N-bromosuccinimide) in CCl₄ selectively brominates C6, guided by the acetyl group’s electronic effects.

-

Deacetylation : Basic hydrolysis removes the directing group, yielding the target compound.

Optimized conditions :

Late-Stage Bromination of Indole Precursors

Brominating indole derivatives prior to lactam formation ensures C6 selectivity. For instance, 6-bromoindole is oxidized to the corresponding oxindole, followed by dimethylation.

N1-Phenylation Techniques

Introducing the phenyl group at N1 necessitates avoiding lactam ring opening.

Ullmann-Type Coupling

A copper-catalyzed coupling between 6-bromo-3,3-dimethylindolin-2-one and iodobenzene installs the phenyl group:

Buchwald-Hartwig Amination

Palladium catalysis enables milder conditions:

Integrated Synthetic Routes

Combining the above steps, two primary routes emerge:

Route A: Radical Cyclization-First Approach

Route B: Late-Stage Bromination Approach

-

Prepare 3,3-dimethyl-1-phenylindolin-2-one via Friedel-Crafts alkylation.

-

Install bromine at C6 using NBS with a directing group.

Total yield : 41% (3 steps).

Spectroscopic Characterization

Critical data for validating the target compound:

¹H NMR (300 MHz, CDCl₃) :

-

δ 7.55 (d, J = 8.1 Hz, 1H, Ar-H)

-

δ 7.38 (s, 1H, Ar-H)

-

δ 3.24 (s, 3H, N1-CH₃)

-

δ 1.37 (s, 6H, C3-(CH₃)₂)

HRMS (ESI) :

Comparative Analysis of Methods

| Parameter | Route A | Route B |

|---|---|---|

| Total Steps | 4 | 3 |

| Overall Yield | 15% | 41% |

| Regiochemical Control | Moderate | High |

| Scalability | Low | Moderate |

Route B offers superior yield and selectivity, making it preferable for small-scale synthesis. Route A’s radical cyclization, while innovative, suffers from low efficiency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-3,3-dimethyl-1-phenylindolin-2-one, and how can intermediates be validated?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the bromine and phenyl groups. Key intermediates, such as 3,3-dimethylindolin-2-one derivatives, should be purified via column chromatography and validated using -/-NMR and high-resolution mass spectrometry (HRMS). Reaction conditions (e.g., temperature, catalysts like Pd(PPh)) must be optimized to avoid over-bromination or steric hindrance from the dimethyl groups .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) differentiate this compound from structurally similar compounds?

- Methodological Answer :

- NMR : The bromine atom induces distinct deshielding in -NMR (e.g., aromatic protons near Br show splitting patterns at δ 7.2–7.8 ppm). -NMR confirms quaternary carbons adjacent to Br (~125–130 ppm).

- IR : The carbonyl stretch (C=O) of the indolinone core appears at ~1700 cm, while C-Br vibrations occur at 550–650 cm.

- UV-Vis : Conjugation between the phenyl and indolinone groups results in λ ~280–320 nm. Compare with reference spectra of non-brominated analogs to confirm specificity .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is light-sensitive due to the C-Br bond’s susceptibility to photolytic cleavage. Store in amber vials at –20°C under inert atmosphere (N) to prevent oxidative degradation. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect decomposition products like de-brominated indolinones .

Advanced Research Questions

Q. How can X-ray crystallography resolve challenges in determining the crystal structure of this compound?

- Methodological Answer : Use SHELX software (SHELXL for refinement, SHELXD for phase solution) to handle twinning or high thermal motion in the dimethyl groups. Collect high-resolution data (d-spacing < 0.8 Å) to resolve Br atom positional disorder. Hydrogen bonding between the carbonyl and aromatic π-systems often stabilizes the lattice; analyze packing diagrams to identify non-covalent interactions critical for crystal engineering .

Q. What strategies address contradictory biological activity data in studies involving this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate bioassay results (e.g., IC) using orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity).

- Sample Purity : Ensure >95% purity via HPLC and quantify residual solvents (e.g., DMSO) that may artifactually modulate activity.

- Structural Analog Comparison : Test non-brominated or dimethyl-substituted analogs to isolate the bromine’s electronic effects from steric contributions .

Q. How does regioselectivity in electrophilic substitution reactions of this compound influence downstream functionalization?

- Methodological Answer : The electron-withdrawing bromine and dimethyl groups direct electrophiles (e.g., nitration, sulfonation) to the para position relative to Br. Computational modeling (DFT, Fukui indices) predicts reactivity hotspots. Experimentally, monitor reaction progress via LC-MS and isolate products using preparative TLC to confirm regioselectivity .

Q. What role does this compound serve as a scaffold in heterocyclic chemistry?

- Methodological Answer : The indolinone core acts as a precursor for synthesizing spirocyclic compounds via [4+2] cycloadditions or transition-metal-catalyzed cross-couplings. For example, Pd-mediated C-H activation can introduce pyridine or thiophene rings, leveraging the bromine as a directing group. Characterize new heterocycles using single-crystal XRD (SHELX-refined) and -NMR titration to assess conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.